1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide
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Overview
Description
1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide is a complex organic compound that features a pyridine ring, a cyanophenyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Scientific Research Applications
1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents due to its potential biological activity.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials.
Chemical Research: It can be used as a reagent or intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide include other pyridine derivatives and compounds with cyanophenyl or trifluoromethylphenyl groups. These compounds may share similar chemical properties but differ in their specific applications and biological activities. Examples of similar compounds include:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use in pharmaceuticals.
Various pyridine derivatives: Used in a wide range of chemical and biological research.
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H20F3N3O |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)20-8-6-16(7-9-20)13-27-21(29)19-5-2-10-28(15-19)14-18-4-1-3-17(11-18)12-26/h1,3-9,11H,2,10,13-15H2,(H,27,29) |
InChI Key |
WFISMZGRGBWALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
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